3-[(1-Pyrrolidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Pyrrolidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran is an organozinc compound commonly used in organic synthesis. It is a solution of 3-[(1-Pyrrolidino)methyl]phenylzinc iodide in tetrahydrofuran, a solvent that stabilizes the compound and facilitates its use in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Pyrrolidino)methyl]phenylzinc iodide typically involves the reaction of 3-[(1-Pyrrolidino)methyl]phenyl iodide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
3-[(1-Pyrrolidino)methyl]phenyl iodide+Zn→3-[(1-Pyrrolidino)methyl]phenylzinc iodide
Industrial Production Methods
In industrial settings, the production of 3-[(1-Pyrrolidino)methyl]phenylzinc iodide is scaled up using similar reaction conditions but with enhanced safety and efficiency measures. Large-scale reactors and continuous flow systems are often employed to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-[(1-Pyrrolidino)methyl]phenylzinc iodide undergoes various types of chemical reactions, including:
Nucleophilic substitution: It can act as a nucleophile in substitution reactions.
Coupling reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and aryl halides. The reaction is typically carried out in tetrahydrofuran at room temperature.
Coupling reactions: Palladium or nickel catalysts are often used, and the reactions are conducted under an inert atmosphere at elevated temperatures.
Major Products Formed
Nucleophilic substitution: The major products are substituted aromatic compounds.
Coupling reactions: The major products are biaryl compounds or other coupled products depending on the reactants used.
Scientific Research Applications
3-[(1-Pyrrolidino)methyl]phenylzinc iodide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of fine chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(1-Pyrrolidino)methyl]phenylzinc iodide involves its role as a nucleophile or a coupling partner in various reactions. The zinc atom coordinates with the organic moiety, enhancing its reactivity and facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reactants used .
Comparison with Similar Compounds
Similar Compounds
- 4-[(1-Pyrrolidino)methyl]phenylzinc iodide
- 3-[(1-Morpholino)methyl]phenylzinc iodide
Uniqueness
3-[(1-Pyrrolidino)methyl]phenylzinc iodide is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers advantages in terms of reaction efficiency and product yield in certain applications .
Properties
IUPAC Name |
iodozinc(1+);1-(phenylmethyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N.HI.Zn/c1-2-6-11(7-3-1)10-12-8-4-5-9-12;;/h1-2,6-7H,4-5,8-10H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUXCHGKUVAYJG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C[C-]=C2.[Zn+]I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.